(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a piperidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, butylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) and alkyl halides under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.
Properties
Molecular Formula |
C29H31ClN4O2S |
---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C29H31ClN4O2S/c1-3-4-15-36-25-13-12-21(16-24(25)30)27-22(19-34(32-27)23-10-6-5-7-11-23)17-26-28(35)31-29(37-26)33-14-8-9-20(2)18-33/h5-7,10-13,16-17,19-20H,3-4,8-9,14-15,18H2,1-2H3/b26-17- |
InChI Key |
WWSWVKHIDPCMCR-ONUIUJJFSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCC(C4)C)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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